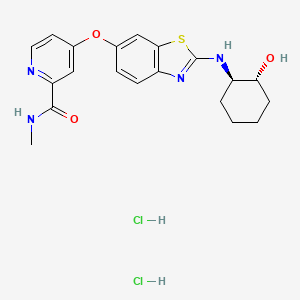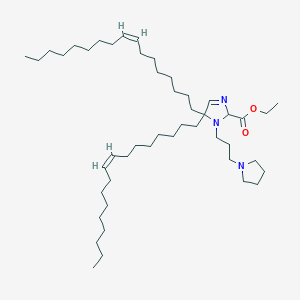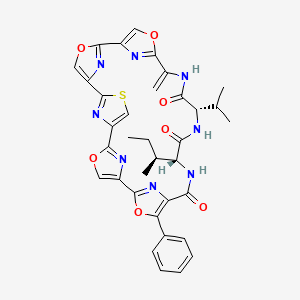
mechercharmycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechercharmycin A is a marine natural product belonging to a family of polyazole cyclopeptides. It is known for its remarkable bioactivities and unique structures. This compound is ribosomally synthesized and post-translationally modified, making it a fascinating subject of study in the field of natural products chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mechercharmycin A is synthesized through a ribosomal pathway followed by complex post-translational modifications. The biosynthetic gene cluster responsible for its production has been identified and heterologously expressed in Bacillus subtilis and Escherichia coli . The first modification step involves a tRNA-dependent regioselective dehydration, followed by polyazole formation through heterocyclization and dehydrogenation in an N- to C-terminal direction .
Industrial Production Methods
Industrial production of this compound is currently limited due to the complexity of its biosynthetic pathway. advances in synthetic biology and genetic engineering have enabled the production of this compound analogs with comparable bioactivities .
Chemical Reactions Analysis
Types of Reactions
Mechercharmycin A undergoes several types of chemical reactions, including:
Dehydration: The first modification step in its biosynthesis involves a tRNA-dependent regioselective dehydration
Heterocyclization: This step involves the formation of polyazole rings
Dehydrogenation: This reaction occurs in an N- to C-terminal direction, leading to the formation of the final product
Common Reagents and Conditions
The biosynthesis of this compound involves specific enzymes and tRNA molecules that facilitate the dehydration, heterocyclization, and dehydrogenation reactions .
Major Products Formed
The major product formed from these reactions is this compound itself, along with its analogs that have been engineered to possess comparable bioactivities .
Scientific Research Applications
Mechercharmycin A has several scientific research applications, including:
Chemistry: It serves as a model compound for studying ribosomally synthesized and post-translationally modified peptides (RiPPs)
Biology: Its unique biosynthetic pathway provides insights into the mechanisms of post-translational modifications
Medicine: This compound and its analogs have shown promising antitumor activities, making them potential candidates for cancer therapy
Industry: Advances in synthetic biology have enabled the production of this compound analogs, which could have various industrial applications
Mechanism of Action
Mechercharmycin A exerts its effects through a series of post-translational modifications that involve dehydration, heterocyclization, and dehydrogenation. These modifications lead to the formation of polyazole rings, which are crucial for its bioactivity . The molecular targets and pathways involved in its mechanism of action are still under investigation, but its antitumor activity suggests that it may interact with specific cellular targets involved in cancer cell proliferation .
Comparison with Similar Compounds
Mechercharmycin A belongs to a subfamily of azole-containing RiPPs. Similar compounds include other polyazole cyclopeptides that undergo similar post-translational modifications . this compound is unique due to its specific biosynthetic pathway and the remarkable bioactivities it exhibits .
Properties
Molecular Formula |
C35H32N8O7S |
|---|---|
Molecular Weight |
708.7 g/mol |
IUPAC Name |
(20R,23S)-20-[(2S)-butan-2-yl]-26-methylidene-16-phenyl-23-propan-2-yl-3,11,15,28-tetraoxa-7-thia-19,22,25,30,31,32,33,34-octazahexacyclo[25.2.1.12,5.16,9.110,13.114,17]tetratriaconta-1(29),2(34),4,6(33),8,10(32),12,14(31),16,27(30)-decaene-18,21,24-trione |
InChI |
InChI=1S/C35H32N8O7S/c1-6-17(4)25-29(45)41-24(16(2)3)28(44)36-18(5)31-37-20(12-47-31)32-39-22(14-49-32)35-40-23(15-51-35)33-38-21(13-48-33)34-43-26(30(46)42-25)27(50-34)19-10-8-7-9-11-19/h7-17,24-25H,5-6H2,1-4H3,(H,36,44)(H,41,45)(H,42,46)/t17-,24-,25+/m0/s1 |
InChI Key |
YIJVJFCLUNYXQX-WGXRPPGPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@H](C(=O)NC(=C)C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CS4)C5=NC(=CO5)C6=NC(=C(O6)C7=CC=CC=C7)C(=O)N1)C(C)C |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(=C)C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CS4)C5=NC(=CO5)C6=NC(=C(O6)C7=CC=CC=C7)C(=O)N1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



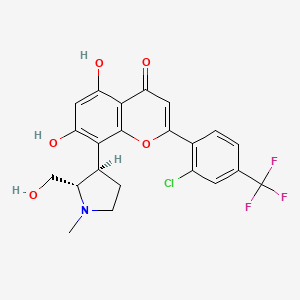
![6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam](/img/structure/B11930501.png)

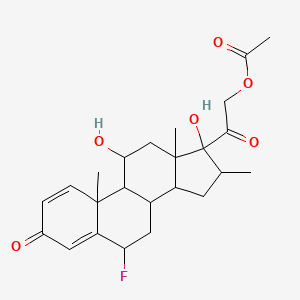


![2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile](/img/structure/B11930531.png)
![Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11930533.png)
![Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate](/img/structure/B11930541.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,4,6-trichloro-3-methoxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B11930542.png)
